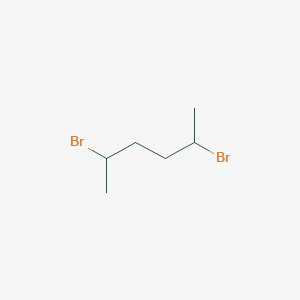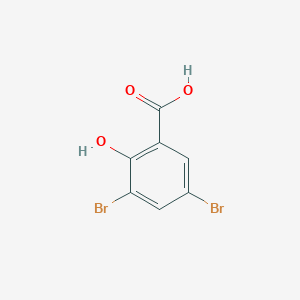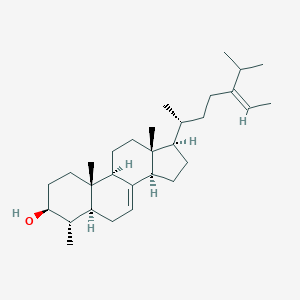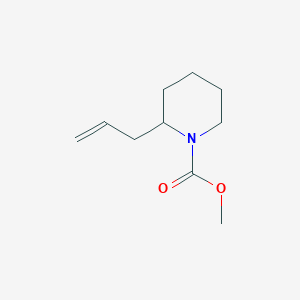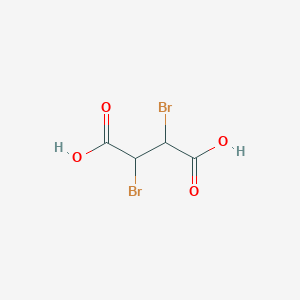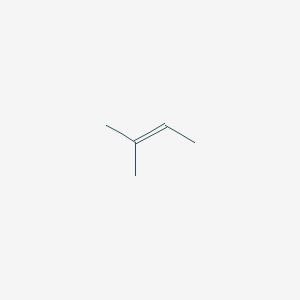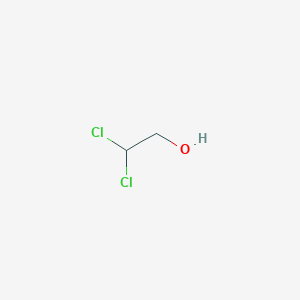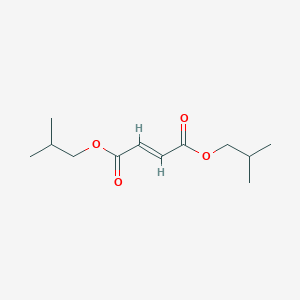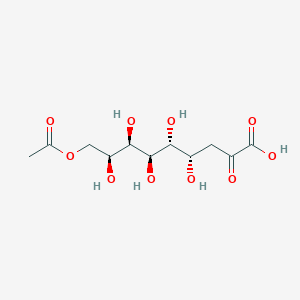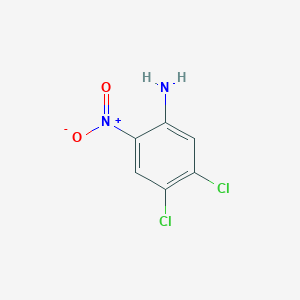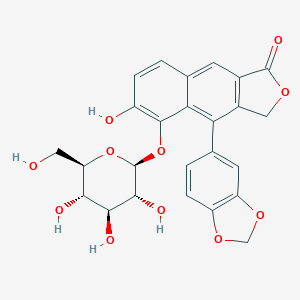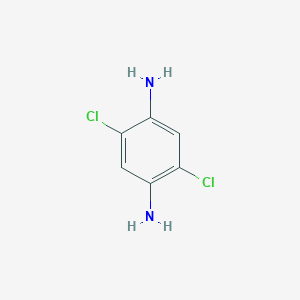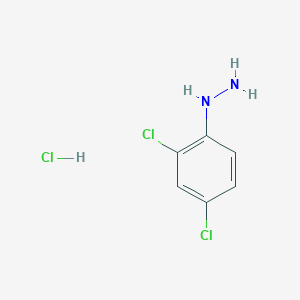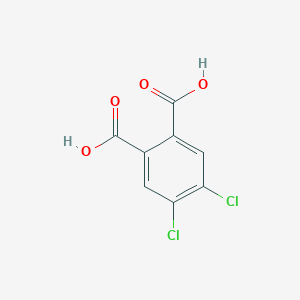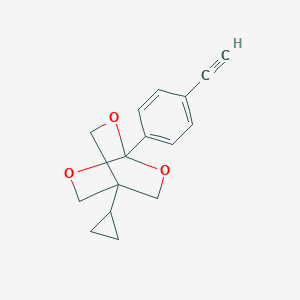
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-, also known as TBOA, is a potent and selective blocker of glutamate transporters. It is widely used in scientific research for its ability to inhibit glutamate reuptake, which can lead to increased extracellular glutamate levels and subsequent excitotoxicity.
Mechanism Of Action
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- blocks glutamate transporters by binding to the substrate binding site, which prevents the transporter from taking up glutamate. This leads to increased extracellular glutamate levels and subsequent excitotoxicity. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is highly selective for glutamate transporters and does not affect other neurotransmitter transporters.
Biochemical And Physiological Effects
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has been shown to increase extracellular glutamate levels in the brain and to induce excitotoxicity in neuronal cultures. In vivo studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can induce seizures and neuronal damage in the hippocampus and cortex. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has also been shown to increase dopamine release in the nucleus accumbens, which is implicated in drug addiction.
Advantages And Limitations For Lab Experiments
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is a potent and selective blocker of glutamate transporters, which makes it a valuable tool for studying the role of glutamate transporters in neurological disorders and drug addiction. However, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- has some limitations for lab experiments. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is highly toxic and can induce seizures and neuronal damage at high concentrations. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is also unstable in aqueous solutions and must be stored in organic solvents.
Future Directions
There are many future directions for 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- research. One direction is to develop new 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- analogs with improved stability and lower toxicity. Another direction is to study the role of glutamate transporters in other neurological disorders, such as Parkinson's disease and multiple sclerosis. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can also be used to study the role of glutamate transporters in non-neuronal cells, such as astrocytes and microglia. Finally, 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can be used to develop new treatments that target glutamate transporters for neurological disorders and drug addiction.
Synthesis Methods
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-ethynylphenol, followed by the synthesis of 4-ethynylphenylacetylene. The final step involves the reaction of 4-ethynylphenylacetylene with 2,6,7-trioxabicyclo[2.2.2]oct-4-ene-3,5-dione in the presence of a palladium catalyst. The resulting product is 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)-.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is widely used in scientific research for its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many physiological processes, including learning and memory. However, excessive glutamate release can lead to excitotoxicity and neuronal damage, which is implicated in many neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is used to study the role of glutamate transporters in these disorders and to develop new treatments that target glutamate transporters. 2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- is also used to study the role of glutamate transporters in drug addiction, as glutamate is involved in reward pathways in the brain.
properties
CAS RN |
131505-50-5 |
|---|---|
Product Name |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- |
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-cyclopropyl-1-(4-ethynylphenyl)-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C16H16O3/c1-2-12-3-5-14(6-4-12)16-17-9-15(10-18-16,11-19-16)13-7-8-13/h1,3-6,13H,7-11H2 |
InChI Key |
NOAIQTBLUUNEGS-UHFFFAOYSA-N |
SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4 |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CC4 |
Other CAS RN |
131505-50-5 |
synonyms |
2,6,7-Trioxabicyclo(2.2.2)octane, 4-cyclopropyl-1-(4-ethynylphenyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



